molecular formula C12H9ClFNO B1329054 2-(3-Chlorophenoxy)-5-fluoroaniline CAS No. 946716-93-4

2-(3-Chlorophenoxy)-5-fluoroaniline

Cat. No. B1329054
CAS RN: 946716-93-4
M. Wt: 237.66 g/mol
InChI Key: DZYZNNQMXATNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various reagents and conditions to introduce the desired functional groups. For instance, the synthesis of 5-fluoro-2'-deoxyuridine phosphoramidates involved phosphorylation followed by a reaction with amines . Although the exact synthesis of "2-(3-Chlorophenoxy)-5-fluoroaniline" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(3-Chlorophenoxy)-5-fluoroaniline" has been determined using techniques such as X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, and its geometry was calculated using density functional theory (DFT) . Similarly, the structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined to be monoclinic with specific unit cell parameters . These studies suggest that "2-(3-Chlorophenoxy)-5-fluoroaniline" would also have a well-defined crystalline structure that could be characterized by similar methods.

Chemical Reactions Analysis

The chemical reactions involving compounds with chloro and fluoro substituents can vary widely depending on the other functional groups present. For example, 3-chloro-2-fluorobut-2-en-4-olide underwent conjugate addition with hard nucleophiles and vinylic halogen displacement with soft phosphorus nucleophiles . The reactivity of "2-(3-Chlorophenoxy)-5-fluoroaniline" would likely be influenced by the presence of the electron-withdrawing fluoro group and the electron-donating amino group, which could affect its participation in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines can be influenced by the nature and position of the substituents on the aromatic ring. For instance, the presence of halogen bonds and hydrogen bonds can affect the melting and boiling points, solubility, and crystal packing . The electronic properties, such as the distribution of electron density and the potential for hydrogen bonding, can be inferred from studies on similar compounds . The compound "2-(3-Chlorophenoxy)-5-fluoroaniline" would exhibit properties consistent with its molecular structure, which could be predicted based on the behavior of structurally related compounds.

Scientific Research Applications

Analytical Chemistry Applications

  • HPLC-Fluorescence Determination : 2-Chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, similar in structure to 2-(3-Chlorophenoxy)-5-fluoroaniline, has been used as a fluorogenic labelling reagent in HPLC for separating chlorophenols. This method is applicable in pharmaceutical formulations like creams and ointments (Gatti et al., 1997).

  • Electrochemical Assay System : An assay system based on a fluoride ion-selective electrode has utilized compounds like 4-fluoroaniline, which shares a fluoroaniline moiety with 2-(3-Chlorophenoxy)-5-fluoroaniline. This method is valuable in enzyme immunoassays (Siddiqi, 1982).

Synthesis and Pharmaceutical Research

  • Synthesis of Antimicrobial Compounds : Research on the synthesis of 4‐Oxo‐thiazolidine derivatives involved compounds like 2-(4-chlorophenoxy)-N-{2-(substitutedphenyl)-5-[(4-fluorophenyl)aminomethyl]-4-oxo-1,3-thiazolidine-3-yl}acetamide, which is structurally related to 2-(3-Chlorophenoxy)-5-fluoroaniline. These compounds have potential in antimicrobial applications (Patel et al., 2009).

  • Radiation-Activated Antitumor Prodrugs : A study involving the synthesis of 5-fluoro-1-(2-oxocycloalkyl)uracils, which bear resemblance to 2-(3-Chlorophenoxy)-5-fluoroaniline, discussed their potential as radiation-activated prodrugs for treating hypoxic tumor cells (Mori et al., 2000).

Polymer Chemistry

  • Chemical Polymerization : The chemical polymerization of 2-chloroaniline and 2-fluoroaniline, closely related to 2-(3-Chlorophenoxy)-5-fluoroaniline, was explored using oxidants containing chrome. This research contributes to the field of synthetic polymers (Kang & Yun, 1989).

Environmental Chemistry

  • Degradation of Chlorophenoxy Herbicides : Studies on the degradation of chlorophenoxy herbicides using Fe3+/H2O2 highlight the importance of chlorophenoxy compounds, similar to 2-(3-Chlorophenoxy)-5-fluoroaniline, in environmental chemistry and herbicide management (Pignatello, 1992).

Safety and Hazards

2-(3-Chlorophenoxy)ethanethioamide is harmful if swallowed and causes skin and eye irritation. In case of skin contact, wash with plenty of soap and water. If skin irritation persists, seek medical advice. In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(3-chlorophenoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYZNNQMXATNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.